molecular formula C17H19NO B2905240 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1823523-01-8

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2905240
CAS No.: 1823523-01-8
M. Wt: 253.345
InChI Key: IDPLGDDZKKYYFD-UHFFFAOYSA-N
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Description

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group and a methoxy group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which the compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It has been suggested that thiqs and their derivatives, including the compound, may interact with dopamine structures, leading to an increase in the rate of dopamine metabolism . This interaction could potentially result in pronounced activation of the oxidative monoamine oxidase (MAO)-dependent catabolic pathway .

Biochemical Pathways

The compound is likely to affect the dopamine metabolic pathway, given its potential interaction with dopamine structures . It may inhibit the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, which is involved in the metabolism of catecholamines .

Pharmacokinetics

It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest certain characteristics about its solubility and bioavailability.

Result of Action

The compound may induce cell death via apoptosis and dose-dependently elevate the level of the pro-apoptotic protein Bax, while decreasing the concentration of the anti-apoptotic protein Bcl-xl . This suggests that the compound may have potential therapeutic applications in conditions where the regulation of apoptosis is beneficial.

Action Environment

The action, efficacy, and stability of the compound may be influenced by various environmental factors. For instance, the pathogenesis of Parkinson’s disease, a condition potentially targeted by the compound, is considered to involve both environmental factors and endogenous toxins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid or other strong acids at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-Benzyl-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to other tetrahydroisoquinoline derivatives, 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and methoxy groups, which enhance its biological activity and specificity. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLGDDZKKYYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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